6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a bromine atom at the 6th position, an imidazole ring fused with a pyridine ring, and a carboxylic acid group at the 2nd position. This unique structure imparts distinct chemical reactivity and potential biological activity, making it an interesting compound for research and application in various fields, particularly in medicinal chemistry .
This compound is classified under heterocyclic compounds, specifically within the imidazo[4,5-b]pyridine family. Its chemical formula is , and it has a molecular weight of approximately 242.03 g/mol. The compound is identified by its CAS number 954217-62-0 and can be found in several chemical databases such as PubChem and BenchChem .
The synthesis of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid typically begins with 5-bromo-2,3-diaminopyridine. The process involves cyclization with a suitable aldehyde, such as benzaldehyde, in the presence of a catalyst like diiodide in ethanol under reflux conditions. This cyclization results in the formation of the imidazole ring fused with the pyridine ring.
The synthesis may also utilize green chemistry approaches to enhance efficiency and reduce environmental impact by employing environmentally benign solvents and reagents .
The molecular structure of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid can be represented by its InChI key: CKRCPGOGLKGUJZ-UHFFFAOYSA-N. The compound features:
The structural formula can be depicted as follows:
The compound can participate in various chemical reactions due to its functional groups. Notably:
The specific reaction pathways depend on the conditions employed and the reagents used. For instance, nucleophilic attack on the bromine can lead to the formation of various derivatives that may exhibit enhanced biological activities or altered properties .
Research indicates that compounds within this class may act as inhibitors for certain kinases involved in inflammatory processes. For example, derivatives of imidazo[4,5-b]pyridine have shown potential as inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs), which play a crucial role in signaling pathways related to inflammation and immune responses .
The mechanism typically involves binding to the active site of these kinases, thereby preventing their activity and subsequent signaling cascades that lead to inflammation or cell proliferation.
Relevant data from chemical databases provide additional insights into its reactivity and stability profiles .
6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid has potential applications in:
Research continues to explore its efficacy against various biological targets, potentially leading to new drug candidates for treating diseases linked to inflammation and immune dysregulation .
6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 954217-62-0) is a structurally sophisticated heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol [5]. Its core structure merges pyridine and imidazole rings, creating a privileged scaffold in medicinal chemistry. The bromine atom at the C6 position provides a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling precise structural diversification for drug discovery campaigns [8]. The carboxylic acid moiety at C2 enhances polarity and serves as a critical vector for hydrogen bonding interactions with biological targets or for further derivatization into amides and esters [5]. This compound exemplifies advanced "lead-oriented synthesis," where inherent three-dimensionality and balanced physicochemical properties (LogP ≈1.7; TPSA ≈70 Ų) increase its suitability for generating bioactive molecules with favorable pharmacokinetic profiles [2] [8].
The imidazo[4,5-b]pyridine core of this compound exhibits a striking bioisosteric resemblance to purine nucleobases, enabling mimicry of ATP or GTP in kinase-binding domains [8]. This analogy is not merely structural; electronic complementarity allows the nitrogen atoms (N1, N3) to replicate the hydrogen-bonding patterns of adenine, particularly in kinase hinge regions [2]. The bromine atom’s size and electropositive character enhance hydrophobic pocket occupancy, while the carboxylic acid group introduces electrostatic complementarity to basic residues in target proteins. These features collectively establish 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid as a multifaceted pharmacophore, strategically deployed in the design of kinase inhibitors (e.g., Aurora A/B), epigenetic modulators, and antiviral agents [5] [8].
Imidazo[4,5-b]pyridine derivatives have evolved from simple chemical curiosities to validated therapeutic scaffolds. Early explorations focused on unsubstituted analogs like 6-bromo-3H-imidazo[4,5-b]pyridine (CAS 28279-49-4), which lacked the C2 carboxylic acid moiety [9]. The strategic incorporation of ionizable groups at C2 marked a turning point, enhancing target affinity and solubility. By the 2010s, derivatives such as 6-bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS 889939-41-7) and C2-carboxylic acid variants became cornerstone building blocks in oncology-focused libraries [4] [7] [10]. This evolution culminated in compounds like CCT241736—a clinical-phase dual FLT3/Aurora kinase inhibitor derived from similar intermediates—validating the scaffold’s translational potential [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7